4-Chloro-2-methylphenyl chloroformate

Description

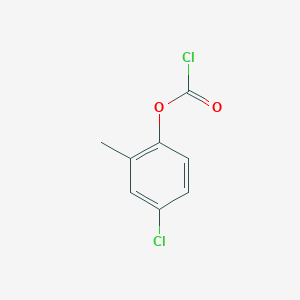

Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2O2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(4-chloro-2-methylphenyl) carbonochloridate |

InChI |

InChI=1S/C8H6Cl2O2/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4H,1H3 |

InChI Key |

DONWTNSFWHBVPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 2 Methylphenyl Chloroformate

Phosgenation-Based Synthetic Pathways

Phosgenation, the process of reacting a substrate with phosgene or a phosgene equivalent, represents the most direct route to forming chloroformates from alcohols and phenols.

The traditional and most direct method for synthesizing aryl chloroformates involves the reaction of the corresponding phenol with phosgene (COCl₂) gas. wikipedia.org In this process, 4-chloro-2-methylphenol is treated with phosgene, typically in an inert solvent such as toluene. acs.org The reaction is highly exothermic and generates hydrogen chloride (HCl) as a byproduct. wikipedia.org To neutralize the HCl, a base is required. This can be an aqueous base like sodium hydroxide or a tertiary amine such as pyridine. acs.orgorgsyn.org The reaction is generally conducted at low temperatures (e.g., below 10°C) to control the reaction rate and minimize side reactions. acs.org The phosgene is bubbled through the solution of the phenol until the reaction is complete. orgsyn.org

Due to the extreme toxicity and gaseous nature of phosgene, which makes it difficult to handle in a laboratory setting, safer liquid or solid substitutes are often preferred. nih.govwikipedia.org Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are the most common phosgene equivalents. wikipedia.orgwikipedia.org

Diphosgene: This colorless liquid is easier to handle than gaseous phosgene but possesses comparable toxicity. wikipedia.org It can be used as a direct substitute for phosgene in the synthesis of chloroformates. wikipedia.org

Triphosgene: A stable, white crystalline solid, triphosgene is a particularly convenient and safer alternative to phosgene. nih.govwikipedia.orgresearchgate.net It can be accurately weighed and used in stoichiometric amounts. researchgate.net In the presence of a catalyst or upon heating, one mole of triphosgene decomposes to generate three moles of phosgene in situ. google.com The reaction of 4-chloro-2-methylphenol with triphosgene is typically carried out in an organic solvent in the presence of a base. google.comjustia.com

| Compound | Formula | Molar Mass (g/mol) | Physical State | Key Advantage |

|---|---|---|---|---|

| Phosgene | COCl₂ | 98.91 | Gas | Direct reagent |

| Diphosgene | ClCO₂CCl₃ | 197.82 | Liquid | Liquid, easier to handle than gas wikipedia.org |

| Triphosgene | C₃Cl₆O₃ | 296.75 | Solid | Solid, stable, and easy to handle nih.govwikipedia.org |

Catalytic Approaches in the Synthesis of Aryl Chloroformates

The synthesis of aryl chloroformates using phosgene equivalents like triphosgene is often facilitated by a catalyst. google.comjustia.com Typically, a tertiary amine base such as pyridine or triethylamine is used. nih.gov The base serves a dual purpose: it acts as a scavenger for the HCl produced during the reaction, and it can also function as a nucleophilic catalyst to facilitate the decomposition of triphosgene into reactive phosgene. google.com In some procedures, catalytic amounts of dimethylformamide (DMF) have been reported to promote the reaction. nih.gov For certain chloroformylation reactions, activated charcoal has also been utilized as a catalyst. researchgate.net

Optimization of Reaction Conditions for Research-Scale Production

To maximize the yield and purity of 4-Chloro-2-methylphenyl chloroformate on a research scale, several reaction parameters must be carefully controlled and optimized.

| Parameter | Considerations for Optimization |

|---|---|

| Temperature | The reaction is often initiated at low temperatures (0°C to -10°C) to manage its exothermic nature. acs.orggoogle.com Maintaining a controlled temperature throughout the addition of the phosgenating agent is crucial to prevent side reactions and decomposition of the product. |

| Solvent | An inert organic solvent is necessary to dissolve the reactants. Common choices include toluene, dichloromethane, and tetrahydrofuran. acs.orggoogle.com The choice of solvent can influence reaction rate and ease of product isolation. |

| Stoichiometry | The molar ratio of 4-chloro-2-methylphenol to the phosgenating agent and base must be carefully controlled. A slight excess of the phosgenating agent may be used to ensure complete conversion of the phenol. acs.org The amount of base should be sufficient to neutralize all the HCl generated. |

| Reaction Time | The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time. Excessively long reaction times can lead to the formation of undesired byproducts. scielo.br |

| Pressure | Some phosgenation reactions can be optimized by conducting them under reduced pressure, which can help in the removal of gaseous HCl and drive the reaction to completion. google.com |

Advanced Purification and Isolation Techniques for Synthetic Intermediates

Following the completion of the synthesis, a multi-step purification process is required to isolate the this compound from the reaction mixture.

Initial Work-up : If a tertiary amine base is used, the resulting ammonium salt (e.g., pyridinium hydrochloride) is typically insoluble in the organic solvent and can be removed by filtration. google.comjustia.com

Extraction : The filtrate is then washed sequentially with dilute acid (to remove any remaining amine), water, and brine. This removes water-soluble impurities and residual salts.

Drying and Solvent Removal : The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. orgsyn.org

Vacuum Distillation : The final and most critical purification step for chloroformates is typically vacuum distillation. google.com Distillation under reduced pressure allows the product to be purified at a lower temperature, which is essential to prevent thermal decomposition—a common issue with chloroformate compounds. google.comgoogle.com This step effectively separates the desired product from unreacted starting materials and higher-boiling impurities.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylphenyl Chloroformate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the most common reaction pathway for 4-Chloro-2-methylphenyl chloroformate and other chloroformate esters. libretexts.orgmasterorganicchemistry.comlibretexts.orgopenstax.orguomustansiriyah.edu.iq The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.orguomustansiriyah.edu.iq This intermediate then collapses, expelling the chloride ion—a good leaving group—to yield the substituted product. openstax.org

This compound reacts with alcohols to produce mixed carbonate esters. wikipedia.org This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride byproduct. wikipedia.orgnih.gov The activation of the alcohol with a triphosgene-pyridine mixture is a known method that proceeds via the formation of a chloroformate functionality. nih.gov The base deprotonates the alcohol, increasing its nucleophilicity and facilitating the attack on the chloroformate's carbonyl carbon.

The general reaction is as follows: R'OH + ClCOOR + Base → R'OCOOR + Base·HCl (where R is the 4-chloro-2-methylphenyl group)

| Alcohol (R'OH) | Base | Resulting Carbonate Ester |

|---|---|---|

| Methanol | Pyridine | Methyl 4-chloro-2-methylphenyl carbonate |

| Ethanol | Triethylamine | Ethyl 4-chloro-2-methylphenyl carbonate |

| Isopropanol | N,N-Diisopropylethylamine | Isopropyl 4-chloro-2-methylphenyl carbonate |

The reaction between chloroformates and amines is a robust and widely used method for the synthesis of carbamates. wikipedia.orgdntb.gov.uagoogle.comorganic-chemistry.org Primary and secondary amines act as potent nucleophiles, readily attacking this compound to form the corresponding N-substituted carbamates. wikipedia.org An excess of the amine or the addition of a tertiary amine base is often used to scavenge the liberated HCl. wikipedia.org While carbamates are the primary product, further reaction with another amine to form ureas is possible but generally requires different reaction pathways or conditions.

The general reaction for carbamate (B1207046) formation is: R'R''NH + ClCOOR + Base → R'R''NCOOR + Base·HCl (where R is the 4-chloro-2-methylphenyl group)

| Amine Nucleophile | Base | Resulting Carbamate |

|---|---|---|

| Ammonia (NH₃) | Excess Ammonia | 4-Chloro-2-methylphenyl carbamate |

| Diethylamine | Pyridine | 4-Chloro-2-methylphenyl diethylcarbamate |

| Aniline | Triethylamine | 4-Chloro-2-methylphenyl phenylcarbamate |

In a reaction analogous to that with alcohols and amines, thiols (mercaptans) can react with this compound to yield S-alkyl or S-aryl thiocarbonates. Thiols are strong nucleophiles, and their corresponding thiolates (formed by deprotonation with a base) are even more reactive. This reaction provides a direct route to thiocarbonate esters. The replacement of oxygen atoms in a chloroformate with sulfur can be sufficient to cause a change in the reaction mechanism from bimolecular to unimolecular in hydrolysis contexts. cdnsciencepub.com

The general reaction is: R'SH + ClCOOR + Base → R'SCOOR + Base·HCl (where R is the 4-chloro-2-methylphenyl group)

| Thiol Nucleophile | Base | Resulting Thiocarbonate |

|---|---|---|

| Ethanethiol | Sodium Hydroxide | S-Ethyl O-(4-chloro-2-methylphenyl) carbonothioate |

| Thiophenol | Potassium Carbonate | S-Phenyl O-(4-chloro-2-methylphenyl) carbonothioate |

Solvolysis Mechanisms of Chloroformate Derivatives

Solvolysis is a specific type of substitution reaction where the solvent acts as the nucleophile. youtube.comlibretexts.org For chloroformate esters, the mechanism of solvolysis can be complex, often involving competing pathways whose dominance depends on the substrate's structure and the solvent's properties. nih.govacs.org The extended Grunwald-Winstein equation is frequently used to analyze these reactions, correlating the specific rate of solvolysis (k) with the solvent's ionizing power (Y) and its nucleophilicity (N). nih.govresearchgate.net

The solvolysis of chloroformates can proceed through a spectrum of mechanisms ranging from a unimolecular Sₙ1 pathway to a bimolecular Sₙ2 pathway. youtube.comnih.govmasterorganicchemistry.comlibretexts.org

Sₙ1 (Dissociative) Pathway : This mechanism involves a slow, rate-determining step where the chloroformate ionizes to form a planar acylium ion intermediate, which is then rapidly captured by the solvent nucleophile. masterorganicchemistry.com This pathway is favored in highly ionizing, non-nucleophilic solvents, such as fluoroalcohols (e.g., TFE, HFIP), which can stabilize the carbocation intermediate. nih.govacs.orgresearchgate.net Polar protic solvents, in general, can speed up Sₙ1 reactions by stabilizing the transition state. libretexts.orglibretexts.org

Sₙ2 (Associative) Pathway : This is a concerted, single-step mechanism where the nucleophilic solvent attacks the carbonyl carbon at the same time as the chloride leaving group departs. youtube.commasterorganicchemistry.com This pathway is characterized by a high sensitivity to the solvent's nucleophilicity. It is more common in solvents that are more nucleophilic and less ionizing. nih.gov For secondary substrates, borderline mechanisms between the Sₙ1 and Sₙ2 extremes are often observed. nih.gov

| Solvent System | Key Properties | Favored Mechanistic Pathway |

|---|---|---|

| Aqueous Fluoroalcohols (e.g., 97% HFIP) | High ionizing power, low nucleophilicity | Sₙ1 (ionization) |

| Aqueous Ethanol/Methanol | High nucleophilicity, moderate ionizing power | Addition-Elimination or Associative Sₙ2 |

| Acetonitrile | Polar aprotic, moderate nucleophilicity | Associative Sₙ2 |

For many chloroformate esters, a bimolecular addition-elimination mechanism is the dominant reaction channel, particularly in more nucleophilic solvents. nih.govacs.orgresearchgate.netresearchgate.netchemistrysteps.com This pathway is distinct from a classic Sₙ2 reaction in that it is a two-step process involving a discrete tetrahedral intermediate. masterorganicchemistry.comopenstax.orguomustansiriyah.edu.iq

Addition Step : The nucleophilic solvent attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide ion intermediate. openstax.orgchemistrysteps.com

Elimination Step : The intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as the leaving group. openstax.orgchemistrysteps.com

Studies on phenyl chloroformate have shown that this addition-elimination pathway is common across a wide range of solvents. acs.orgresearchgate.net The relative importance of this channel versus a direct ionization (Sₙ1) pathway is a key area of mechanistic investigation for chloroformate solvolysis. acs.org For many primary and secondary alkyl chloroformates, the rate-determining step is the initial carbonyl addition. nih.gov

Influence of Solvent Polarity and Nucleophilicity on Reaction Kinetics

The kinetics of reactions involving this compound, particularly solvolysis, are profoundly influenced by the properties of the solvent medium. The dual nature of the solvent as both the reaction environment and a potential reactant (nucleophile) means that its polarity and nucleophilicity can significantly alter reaction rates and even shift the operative mechanism.

The extended Grunwald-Winstein equation is a powerful tool for analyzing these effects in solvolysis reactions nih.govmdpi.com:

log(k/k₀) = lNT + mYCl

In this equation, k and k₀ represent the specific rate constants in a given solvent and a standard solvent (80% ethanol/20% water), respectively. The parameter l measures the sensitivity of the reaction rate to changes in solvent nucleophilicity (NT), while m measures the sensitivity to changes in solvent ionizing power (YCl). The ratio l/m provides insight into the nature of the transition state mdpi.com.

For many aryl chloroformates, solvolysis proceeds via a bimolecular addition-elimination mechanism where the solvent molecule's nucleophilic attack on the carbonyl carbon is the rate-determining step mdpi.comresearchgate.net. This is characterized by a high sensitivity to solvent nucleophilicity (l values typically around 1.6-1.7) and a moderate sensitivity to solvent ionizing power (m values around 0.5-0.6) mdpi.comresearchgate.net. For instance, the parent phenyl chloroformate exhibits l and m values of 1.66 and 0.56, respectively, across a wide range of solvents nih.gov.

The substituents on the phenyl ring of this compound—a moderately deactivating chloro group and a weakly activating methyl group—are expected to influence its reactivity relative to phenyl chloroformate. The electron-withdrawing chloro group would make the carbonyl carbon more electrophilic, potentially accelerating nucleophilic attack. Conversely, the electron-donating methyl group would have a slight opposing effect. Studies on substituted phenyl chloroformates show that electron-withdrawing groups (like p-nitro) lead to higher l/m ratios, suggesting an earlier transition state for the addition step, while electron-donating groups (like p-methoxy) decrease this ratio mdpi.com.

Based on these established trends, the solvolysis of this compound is predicted to proceed primarily through the addition-elimination pathway in most aqueous organic mixtures, including those with ethanol, methanol, and acetone. However, in highly ionizing yet poorly nucleophilic solvents, such as mixtures rich in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), a mechanistic shift may occur. For some chloroformates, these conditions can favor a unimolecular ionization (SN1-like) pathway, where the rate-determining step is the cleavage of the carbon-chlorine bond to form an acylium ion intermediate nih.govmdpi.com.

| Chloroformate | Sensitivity to Nucleophilicity (l) | Sensitivity to Ionizing Power (m) | l/m Ratio | Proposed Dominant Mechanism |

|---|---|---|---|---|

| p-Nitrophenyl chloroformate | 1.68 ± 0.06 | 0.46 ± 0.04 | 3.67 | Addition-Elimination |

| Phenyl chloroformate | 1.66 ± 0.05 | 0.56 ± 0.03 | 2.96 | Addition-Elimination |

| p-Methoxyphenyl chloroformate | 1.60 ± 0.05 | 0.57 ± 0.05 | 2.80 | Addition-Elimination |

Intramolecular Rearrangements and Cyclization Reactions Involving the Chloroformate Moiety

While the primary reactivity of this compound involves intermolecular nucleophilic substitution at the carbonyl carbon, the potential for intramolecular reactions exists, although such transformations are not widely documented for this specific compound. The chloroformate moiety itself can participate in or facilitate internal molecular changes under specific conditions.

One known intramolecular process for chloroformates, particularly alkyl chloroformates, is decomposition via an internal nucleophilic substitution (SNi) mechanism. In this pathway, the ester degrades to yield an alkyl chloride and carbon dioxide wikipedia.org. Although this is more characteristic of alkyl chloroformates, it represents a fundamental type of intramolecular reactivity where the chlorine atom acts as the leaving group and the alkyl/aryl group undergoes a change.

For this compound, a hypothetical intramolecular cyclization could involve the electrophilic carbonyl carbon reacting with the aromatic ring, akin to an intramolecular Friedel-Crafts acylation. Such a reaction would be challenging due to the deactivating nature of the chloroformate group itself and the attached chloro substituent on the ring. The reaction would likely require a strong Lewis acid catalyst to activate the chloroformate and would need to overcome the entropic barrier and ring strain associated with forming a cyclic ketone. There is, however, no specific literature evidence detailing this type of cyclization for this compound.

Role of Catalysis in Directing Reaction Selectivity and Efficiency

Catalysis plays a crucial role in controlling the reactions of chloroformates, including this compound, by enhancing reaction rates (efficiency) and favoring the formation of specific products over others (selectivity).

General Base Catalysis: In solvolysis reactions, particularly in protic solvents like methanol, evidence points to the involvement of general base catalysis. Kinetic solvent isotope effect (KSIE) studies on aryl chloroformates, which compare reaction rates in methanol (CH₃OH) and deuterated methanol (CH₃OD), show relatively large values (kMeOH/kMeOD ≈ 2.3 to 2.5) nih.govrsc.org. This indicates that a second molecule of the solvent acts as a general base, deprotonating the attacking nucleophile (the first solvent molecule) in the transition state, thereby lowering the activation energy and increasing the reaction rate mdpi.comrsc.org. The importance of this catalytic pathway decreases as the electron-donating ability of the substituent on the phenyl ring increases nih.gov.

Lewis Acid Catalysis: The electrophilicity of the carbonyl carbon in this compound can be significantly enhanced by the use of Lewis acid catalysts (e.g., AlCl₃, TiCl₄, ZnCl₂) wikipedia.orgnih.gov. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon much more susceptible to attack by even weak nucleophiles. This activation is particularly useful for reactions like Friedel-Crafts acylations or for promoting reactions with poorly nucleophilic substrates. By activating the chloroformate, a Lewis acid can dramatically increase the reaction efficiency, allowing transformations to occur under milder conditions or with a broader range of reactants wikipedia.org.

Applications of 4 Chloro 2 Methylphenyl Chloroformate As a Versatile Synthetic Reagent

Employment in the Synthesis of Complex Organic Molecules

The construction of complex organic molecules, particularly those with pharmaceutical or biological activity, often requires precise and efficient methods for forming specific bonds. nih.gov While direct examples of the use of 4-chloro-2-methylphenyl chloroformate in the total synthesis of natural products are not extensively documented in readily available literature, the principles of chloroformate chemistry suggest its utility in such endeavors. Chloroformates, in general, are instrumental in creating carbonate and carbamate (B1207046) linkages within larger molecular frameworks. nih.govnih.gov

The reactivity of this compound allows for the coupling of molecular fragments, a key strategy in convergent synthetic routes. For instance, it can be used to link a complex alcohol with another molecule containing a nucleophilic group, thereby assembling a more intricate structure. The electronic properties of the substituted phenyl ring can influence the reactivity of the chloroformate and the stability of the resulting products, offering a degree of tunability in synthetic design.

The synthesis of biologically active molecules often involves the incorporation of specific carbamate functionalities, which can be readily achieved using reagents like this compound. These carbamate groups can be critical for the molecule's interaction with biological targets.

Utilization in Protecting Group Chemistry for Alcohols and Amines

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This process, known as protection, is a cornerstone of modern synthetic chemistry. numberanalytics.comutdallas.eduresearchgate.net this compound serves as a valuable reagent for the protection of alcohols and amines.

When an alcohol reacts with this compound in the presence of a base, it forms a stable carbonate ester. This effectively masks the nucleophilic and acidic nature of the hydroxyl group, allowing other chemical transformations to be carried out on the molecule. The resulting 4-chloro-2-methylphenoxycarbonyl protecting group can be later removed under specific conditions to regenerate the alcohol.

Similarly, amines react with this compound to form carbamates. nih.gov This transformation is crucial in peptide synthesis and other complex syntheses where the nucleophilicity of an amine needs to be suppressed. The choice of a specific chloroformate for protection depends on the stability of the resulting carbamate and the conditions required for its removal, allowing for orthogonal protection strategies in molecules with multiple functional groups. numberanalytics.com

Table 1: Illustrative Examples of Protecting Group Introduction

| Functional Group | Nucleophile | Product | Protecting Group |

|---|---|---|---|

| Alcohol | R-OH | R-O-CO-O-C₆H₃(Cl)(CH₃) | 4-Chloro-2-methylphenoxycarbonyl |

Precursor in the Generation of Reactive Intermediates (e.g., Isocyanates)

This compound can serve as a precursor for the generation of highly reactive intermediates, most notably isocyanates. Isocyanates are valuable building blocks in organic synthesis, particularly for the production of ureas, carbamates, and other nitrogen-containing compounds. google.comorganic-chemistry.orggoogle.com

One common method to convert a chloroformate to an isocyanate is through a reaction with an azide source, such as sodium azide, to form an acyl azide. This intermediate can then undergo a Curtius rearrangement, a thermal or photochemical process that results in the elimination of nitrogen gas and the formation of the corresponding isocyanate. organic-chemistry.org

The resulting 4-chloro-2-methylphenyl isocyanate is a reactive electrophile that can be trapped with various nucleophiles. For example, reaction with an alcohol will yield a carbamate, while reaction with an amine will produce a urea derivative. This two-step process provides a versatile method for accessing a range of compounds that might be difficult to synthesize directly.

Table 2: Generation of 4-Chloro-2-methylphenyl Isocyanate

| Reactant | Intermediate | Product | Reaction Type |

|---|

Application in the Construction of Carbon-Oxygen and Carbon-Nitrogen Linkages

The primary application of this compound in organic synthesis is in the formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, leading to the creation of carbonates and carbamates, respectively. nih.gov These functional groups are prevalent in a wide array of organic molecules, including pharmaceuticals, agrochemicals, and polymers. nih.govrsc.org

The reaction with alcohols in the presence of a base, such as pyridine or triethylamine, proceeds readily to form mixed carbonate esters. This reaction is a straightforward and efficient method for linking two different alcohol fragments or for introducing a carbonate functionality into a molecule.

Table 3: Formation of C-O and C-N Linkages

| Nucleophile | Linkage Formed | Product Class |

|---|---|---|

| Alcohol (R-OH) | -O-CO-O- | Carbonate Ester |

Contributions to the Development of Chemical Libraries and Diverse Molecular Scaffolds

Combinatorial chemistry and the generation of chemical libraries are powerful tools in drug discovery and materials science. nih.gov These approaches rely on the ability to rapidly and efficiently synthesize a large number of structurally related compounds. This compound, due to its reliable reactivity, is a suitable reagent for such applications.

By reacting this compound with a diverse set of alcohols or amines, a library of corresponding carbonates or carbamates can be generated. This allows for the systematic exploration of the structure-activity relationships of a particular molecular scaffold. The chloro and methyl substituents on the phenyl ring provide specific steric and electronic properties that can be varied by using other substituted chloroformates, further expanding the diversity of the library. nih.govgoogle.com

The creation of diverse molecular scaffolds is essential for identifying novel lead compounds in drug discovery. The carbamate and carbonate linkages formed using this compound can serve as key structural elements in these scaffolds. The ability to easily introduce this functionality makes it a valuable tool for medicinal chemists in the design and synthesis of new therapeutic agents. nih.gov

Advanced Analytical Research Methodologies for 4 Chloro 2 Methylphenyl Chloroformate and Its Derivatives

Spectroscopic Techniques for In-situ Reaction Monitoring and Kinetic Studies

In-situ spectroscopic methods are indispensable for observing chemical transformations as they occur, providing real-time data without the need for sample extraction. spectroscopyonline.com This approach offers profound insights into reaction kinetics, mechanisms, and the identification of transient intermediates.

Infrared (IR) and Raman Spectroscopy are at the forefront of in-situ reaction monitoring. irdg.orgfrontiersin.org These vibrational spectroscopy techniques can track the concentration changes of reactants, intermediates, and products by monitoring the characteristic vibrational frequencies of their functional groups. researchgate.net For reactions involving 4-Chloro-2-methylphenyl chloroformate, the strong carbonyl (C=O) stretch of the chloroformate group provides a distinct spectral signature that can be monitored throughout a reaction.

For instance, in the synthesis of a carbamate (B1207046) derivative, the disappearance of the chloroformate's carbonyl band and the concurrent appearance of the new carbamate carbonyl band can be tracked in real-time. This allows for precise determination of reaction endpoints and the calculation of kinetic parameters. nih.govresearchgate.net Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer, minimizing interference. irdg.org Fiber-optic probes enable these spectroscopic measurements to be made directly within the reaction vessel, even under harsh conditions. researchgate.netspectroscopyonline.com

Table 1: Application of In-situ Spectroscopy for Reaction Monitoring

| Technique | Monitored Functional Group/Bond | Application in Chloroformate Chemistry | Key Advantages |

|---|---|---|---|

| FTIR Spectroscopy | Chloroformate C=O stretch, Carbamate/Carbonate C=O stretch | Real-time tracking of reactant consumption and product formation. | High sensitivity to polar functional groups, well-established technique. |

| Raman Spectroscopy | C-Cl stretch, Aromatic ring vibrations, C=O stretch | Monitoring reaction progress, especially in aqueous or complex media. americanpharmaceuticalreview.com | Minimal interference from water, ability to use fiber optics for remote sampling. irdg.org |

Kinetic studies using these techniques can reveal the order of a reaction, calculate rate constants, and determine activation energies. By fitting the time-dependent concentration data obtained from the spectra, a detailed quantitative understanding of the reaction dynamics can be achieved. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Reaction Product Analysis

Chromatography is the cornerstone for separating and quantifying the components of a reaction mixture, making it essential for purity assessment and the analysis of final products.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of derivatives of this compound. Since chloroformates are highly reactive, they are typically converted into more stable derivatives (e.g., carbamates from amines) prior to analysis. researchgate.net Reversed-phase HPLC is commonly used, where the separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. UV detection is often employed, as the aromatic ring in the 4-chloro-2-methylphenyl moiety provides strong chromophoric activity. For derivatives lacking a strong chromophore, derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can be utilized. researchgate.netresearchgate.net

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov Derivatization of polar functional groups is often necessary to increase volatility and thermal stability. core.ac.uk Chloroformate reagents, including ethyl chloroformate (ECF) and methyl chloroformate (MCF), are frequently used to derivatize analytes like amino acids or amines, making them amenable to GC analysis. core.ac.uknih.govnih.gov The resulting carbamate derivatives can then be separated on a capillary column and detected with high sensitivity using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govasianpubs.org GC-MS provides the added advantage of structural information based on the fragmentation patterns of the analyzed compounds. google.com

Table 2: Chromatographic Methods for the Analysis of Chloroformate-Derived Products

| Method | Principle | Typical Stationary Phase | Common Detector | Application |

|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18 (Reversed-Phase) | UV-Vis, Fluorescence | Purity assessment of non-volatile carbamate and carbonate derivatives. researchgate.net |

| GC | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Polysiloxane (e.g., HP-5) | FID, MS | Analysis of volatile derivatives; quantification of reaction byproducts. asianpubs.org |

High-Resolution Mass Spectrometry for Precise Structural Elucidation of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of unknown reaction products with exceptional accuracy. nih.gov Unlike nominal mass instruments, HRMS analyzers like Orbitrap and Time-of-Flight (TOF) can measure mass-to-charge ratios (m/z) to several decimal places. thermofisher.comacs.org This high mass accuracy allows for the unambiguous determination of a molecule's elemental formula. nih.gov

When a reaction of this compound yields an unexpected product, HRMS is critical for its identification. By obtaining the accurate mass of the molecular ion, a list of possible elemental formulas can be generated. This list is typically very short and can be narrowed down to a single correct formula by considering the isotopic pattern (especially the signature of the chlorine atom) and the chemical context of the reaction.

The coupling of HRMS with chromatographic techniques such as GC or LC (LC-MS) provides a two-dimensional analysis, separating the components of a mixture before high-resolution mass analysis. wiley.comnih.gov Tandem mass spectrometry (MS/MS) on HRMS instruments further aids in structural elucidation. In this technique, a specific ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions are accurately measured. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule, revealing its connectivity and functional groups. For example, the fragmentation of a carbamate derivative would likely show characteristic losses related to the carbamate and the 4-chloro-2-methylphenyl moieties. A systematic workflow using GC-HRMS has been developed for the structural elucidation of metabolites derivatized with methyl chloroformate, establishing empirical rules to predict the number and structure of derivatives formed. nih.govresearchgate.net

X-ray Crystallography for Definitive Structural Characterization of Solid Derivatives

While spectroscopic and spectrometric methods provide invaluable information about molecular structure, X-ray crystallography offers the most definitive and unambiguous structural characterization for compounds that can be obtained as single crystals. This technique provides a three-dimensional map of electron density within the crystal, from which the precise positions of all atoms can be determined.

For solid derivatives of this compound, such as stable carbamates, carbonates, or other reaction products, obtaining a crystal structure provides incontrovertible proof of its molecular conformation and configuration. Key structural parameters that can be determined with high precision include:

Bond Lengths: The exact distances between atoms.

Bond Angles: The angles formed between three connected atoms.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

This level of detail is crucial for confirming the outcome of a stereoselective synthesis or for understanding the molecule's shape and how it packs in the solid state. For example, the crystal structure of a related compound, 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, has been determined, revealing detailed information about its bond lengths, angles, and crystal packing. researchgate.net This type of analysis provides a definitive structural reference for a given molecule.

Table 3: Information Obtained from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. |

| Bond Lengths & Angles | Geometric parameters defining the molecular framework. | Confirms connectivity and identifies any unusual structural features. |

| Intermolecular Interactions | Non-covalent forces (e.g., hydrogen bonding) between molecules. | Explains the crystal packing and solid-state properties. |

Application of Multi-dimensional NMR Spectroscopy for Complex Mixtures and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic structure elucidation. weebly.com While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, complex reaction mixtures or intricate molecular structures often result in overlapping signals that are difficult to interpret. Multi-dimensional NMR techniques overcome this challenge by spreading the spectral information across two or more frequency axes, revealing correlations between different nuclei. wikipedia.orgnih.gov

For analyzing the product mixture from a reaction of this compound, several 2D NMR experiments are particularly powerful:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org It is used to trace out the spin systems within a molecule, helping to piece together molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. It is invaluable for assigning carbon resonances based on their attached protons. wpmucdn.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. wpmucdn.com HMBC is crucial for connecting the molecular fragments identified by COSY, allowing for the assembly of the complete carbon skeleton. researchgate.net

These techniques, used in concert, allow for the complete and unambiguous assignment of all ¹H and ¹³C signals, even in complex molecules. youtube.com Furthermore, NMR is a powerful tool for stereochemical assignments. The Nuclear Overhauser Effect (NOE), observed in experiments like NOESY, can identify protons that are close in space, regardless of their bonding connectivity, providing crucial information about the relative stereochemistry of a molecule. For challenging cases, comparing experimental NMR data with data predicted from quantum mechanical calculations can provide a high level of confidence in the stereochemical assignment. nih.govconicet.gov.ar

Theoretical and Computational Studies on 4 Chloro 2 Methylphenyl Chloroformate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. For 4-Chloro-2-methylphenyl chloroformate, methods like Density Functional Theory (DFT) and ab initio calculations can provide deep insights. These calculations can determine the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are crucial for predicting chemical behavior.

The electronic structure of this compound is influenced by the substituents on the phenyl ring. The chlorine atom, being electronegative, acts as an electron-withdrawing group through the inductive effect, while the methyl group is a weak electron-donating group. The chloroformate group itself is a strong electrophilic center. Quantum chemical calculations can precisely quantify these electronic effects. For instance, the calculated Mulliken or Natural Bond Orbital (NBO) charges would reveal the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack.

The reactivity of aryl chloroformates is a subject of extensive study. researchgate.netresearcher.lifersc.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, often calculated using DFT, are key indicators of reactivity. The HOMO-LUMO energy gap can indicate the molecule's stability; a smaller gap suggests higher reactivity. In reactions, the LUMO of the chloroformate would likely be the primary site for interaction with the HOMO of a nucleophile.

Table 1: Illustrative Calculated Electronic Properties of Substituted Phenyl Chloroformates

| Phenyl Chloroformate Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| H | -8.5 | -1.2 | 7.3 | 2.5 |

| 4-Chloro | -8.7 | -1.5 | 7.2 | 1.8 |

| 2-Methyl | -8.3 | -1.1 | 7.2 | 2.7 |

| 4-Chloro-2-methyl | -8.6 | -1.4 | 7.2 | 2.1 |

| Note: These are hypothetical values for illustrative purposes based on general chemical principles and are not from a specific cited study on these exact molecules. |

Modeling of Reaction Pathways, Transition States, and Intermediate Species

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, reactions such as hydrolysis, alcoholysis, and aminolysis are of significant interest. researchgate.netrsc.org Theoretical models can map out the entire reaction pathway, identifying transition states and any intermediate species.

The solvolysis of phenyl chloroformates, for example, is believed to proceed through an addition-elimination pathway, where the solvent molecule first adds to the carbonyl carbon. psu.edu Computational studies can model this process, calculating the activation energies for the formation of a tetrahedral intermediate and its subsequent breakdown to products. The structures of these transient species can be optimized, and their energies calculated to determine the rate-determining step of the reaction. For instance, in the reaction with an amine, a zwitterionic tetrahedral intermediate may be formed. researchgate.net

The influence of the 4-chloro and 2-methyl substituents on the reaction pathway can also be investigated. The electron-withdrawing chlorine atom would likely stabilize the negatively charged tetrahedral intermediate, potentially lowering the activation energy. Conversely, the steric hindrance from the ortho-methyl group could raise the energy of the transition state.

Prediction of Structure-Reactivity Relationships and Reaction Selectivity

Structure-reactivity relationships, often explored through linear free energy relationships (LFERs) like the Hammett equation, can be complemented and predicted by computational methods. By calculating properties for a series of substituted phenyl chloroformates, a quantitative structure-activity relationship (QSAR) can be developed.

For this compound, computational studies can predict its reactivity relative to other substituted analogs. The calculated activation energies for a given reaction across a series of compounds can be correlated with electronic parameters of the substituents, such as Hammett constants. This allows for the prediction of reaction rates for new, unstudied compounds.

Reaction selectivity, such as chemoselectivity or regioselectivity, can also be predicted. For instance, if a reactant has multiple nucleophilic sites, calculations of the local reactivity indices (like Fukui functions) on this compound can help predict which site will preferentially react.

The extended Grunwald-Winstein equation is a powerful tool used to analyze the solvolysis of chloroformate esters and provides insight into the mechanism by correlating the specific rates of solvolysis with the solvent nucleophilicity and ionizing power. psu.eduresearchgate.netnih.govmdpi.com

Conformational Analysis of this compound and Its Derivatives

The three-dimensional structure of a molecule, including its various conformations, plays a crucial role in its reactivity. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformers and the energy barriers between them.

Understanding the conformational preferences is important as it can affect how the molecule interacts with other reactants. For example, the accessibility of the electrophilic carbonyl carbon might be different in various conformers.

Development and Validation of Solvation Models for Mechanistic Insights

Reactions are often carried out in a solvent, and the solvent can have a profound effect on the reaction mechanism and rate. Solvation models, both implicit and explicit, are used in computational chemistry to account for these effects.

For reactions involving this compound, the choice of solvent can influence the stability of charged intermediates and transition states. Polar solvents, for instance, would be expected to stabilize a charged tetrahedral intermediate in an addition-elimination reaction. psu.edu

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. These models are computationally efficient and can provide a good first approximation of solvent effects. Explicit solvation models, where individual solvent molecules are included in the calculation, are more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. The development and validation of accurate solvation models are crucial for obtaining mechanistic insights that are relevant to real-world experimental conditions.

Future Research Directions and Emerging Areas for 4 Chloro 2 Methylphenyl Chloroformate

The ongoing pursuit of innovation in chemical synthesis is paving the way for new methodologies that promise enhanced efficiency, safety, and sustainability. For a versatile reagent like 4-Chloro-2-methylphenyl chloroformate, these advancements are poised to unlock novel applications and refine existing processes. Future research is expected to concentrate on several key areas, from greener manufacturing techniques to the discovery of unprecedented reactivity, further cementing the compound's role in modern organic chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-methylphenyl chloroformate, and how can purity be ensured during purification?

- Methodological Answer : The compound is typically synthesized via phosgenation of the corresponding phenol derivative under controlled conditions. Key steps include maintaining low temperatures (0–5°C) to minimize side reactions (e.g., carbonate formation) and using anhydrous solvents to prevent hydrolysis. Purification involves fractional distillation under reduced pressure or recrystallization from non-polar solvents. Purity is verified using gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV, targeting ≥95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies structural features, with characteristic signals for the chloroformate group (δ ~150–155 ppm in ¹³C NMR). Fourier-transform infrared spectroscopy (FTIR) confirms the C=O stretch (~1770–1810 cm⁻¹). Single-crystal X-ray diffraction (SXRD) with programs like SHELXL refines molecular geometry and packing interactions, ensuring unambiguous structural assignment. Crystallographic data should meet R-factor thresholds (R₁ < 0.05) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for derivatization using this compound?

- Methodological Answer : DoE parameters include temperature, molar ratios, and solvent polarity. For example, a central composite design (CCD) can maximize yield while minimizing byproducts. Response surface methodology (RSM) identifies optimal conditions (e.g., 1:1.2 substrate:chloroformate ratio in dichloromethane at 25°C). Statistical validation (ANOVA) ensures model significance (p < 0.05). This approach reduces trial-and-error inefficiencies, as demonstrated in hydrothermal liquefaction biomass analysis .

Q. How should researchers address contradictions in acute toxicity data (e.g., LC₅₀ variability) for chloroformate derivatives?

- Methodological Answer : Discrepancies in LC₅₀ values (e.g., 13 ppm vs. 18 ppm in rodent studies) arise from species-specific metabolism and exposure protocols. Meta-analyses should account for variables like exposure duration, humidity, and analytical methods (e.g., GC-MS vs. LC-MS/MS). Cross-validation with in vitro cytotoxicity assays (e.g., MTT on human lung cells) clarifies mechanisms. Tiered risk assessments (AEGL tiers) provide conservative safety thresholds for lab use .

Q. What strategies enable the use of this compound in derivatizing peptides for mass spectrometry analysis?

- Methodological Answer : The chloroformate reacts with amine groups under mild alkaline conditions (pH 8–9) to form stable carbamate derivatives. Optimize derivatization by adjusting reaction time (30–60 min) and temperature (37°C). Use high-resolution LC-MS (HR-LC-MS) with collision-induced dissociation (CID) to confirm derivatization efficiency. This method enhances ionization efficiency and enables trace-level detection in biological matrices, as validated in forensic opioid analyses .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to prevent moisture ingress. Use corrosion-resistant equipment (glass or PTFE) and conduct reactions in fume hoods with HEPA filters. Personal protective equipment (PPE) includes nitrile gloves, goggles, and acid-resistant aprons. Emergency procedures require neutralizing spills with sodium bicarbonate and evacuating upon HCl vapor detection. Regular air monitoring with photoionization detectors (PID) ensures workplace safety .

Mechanistic and Analytical Applications

Q. What reaction pathways dominate when this compound is used in carbonate synthesis?

- Methodological Answer : The chloroformate acts as an electrophilic reagent, reacting with alcohols or amines via nucleophilic acyl substitution. In carbonate formation, a two-step mechanism involves initial chloride displacement by the alcoholate ion, followed by elimination of HCl. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies, guiding solvent selection (e.g., THF for polar aprotic conditions) .

Q. How can trace amounts of this compound be detected in environmental samples?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppb. Use a Carboxen-PDMS fiber for volatile capture and selective ion monitoring (SIM) for m/z 191 (molecular ion). For aqueous samples, derivatize with pentafluorobenzyl bromide to enhance electron-capture detection (ECD) sensitivity. Cross-validate with EPA Method 8270 for regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.